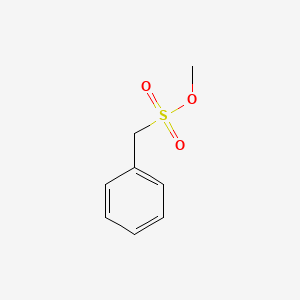

Methyl phenylmethanesulfonate

Description

Historical Evolution of Alkyl Sulfonate Ester Chemistry

The journey of alkyl sulfonate esters is intrinsically linked to the broader history of organic sulfur chemistry. While early organic chemistry focused heavily on compounds derived from natural sources, the 19th and early 20th centuries saw a surge in the synthesis and study of new classes of organic molecules. The development of methods to form sulfonic acids and their derivatives was a crucial step.

Initially, the focus was on aromatic sulfonic acids due to their importance in the dye industry. However, the chemistry of aliphatic and alkyl sulfonic acids and their esters soon began to attract interest. These compounds were recognized for their utility as alkylating agents, a property stemming from the fact that the sulfonate group is an excellent leaving group in nucleophilic substitution reactions. wikipedia.org This characteristic is due to the stability of the resulting sulfonate anion. wikipedia.org

The mid-20th century witnessed a significant expansion in the applications of alkyl sulfonate esters in organic synthesis. Their reactivity was systematically studied, and they became standard reagents for introducing alkyl groups into a wide variety of molecules. This period also saw the development of a range of sulfonylating agents, allowing for the synthesis of a diverse array of sulfonate esters with tailored properties.

A significant development in the broader field of sulfonate chemistry was the introduction of branched alkylbenzene sulfonates (BAS) in the 1930s, which became widely used as synthetic detergents. wikipedia.org However, due to environmental concerns regarding their poor biodegradability, they were largely replaced by linear alkylbenzene sulfonates (LAS) in the 1960s. wikipedia.org This shift highlighted the growing importance of considering the entire lifecycle and environmental impact of chemical compounds.

Contemporary Significance of Methyl Phenylmethanesulfonate (B8461500) as a Reagent and Intermediate in Synthetic Chemistry

In modern synthetic chemistry, methyl phenylmethanesulfonate and related sulfonate esters continue to be of high importance. eurjchem.com Their role as alkylating agents remains a cornerstone of their utility. wikipedia.orgnih.gov The general principle involves the reaction of the sulfonate ester with a nucleophile, leading to the transfer of the methyl group and the departure of the stable phenylmethanesulfonate anion.

The synthesis of sulfonate esters, including this compound, is often achieved through the reaction of an alcohol with a sulfonyl chloride in the presence of a base. wikipedia.org For instance, phenyl methanesulfonate (B1217627) can be prepared by reacting phenol (B47542) with methanesulfonyl chloride. prepchem.com

One of the key advantages of using sulfonate esters like this compound is the ability to convert a hydroxyl group, which is a poor leaving group, into a sulfonate ester, which is an excellent leaving group. This two-step process is a fundamental strategy in organic synthesis for achieving nucleophilic substitution at a carbon atom that was initially part of an alcohol.

Recent research has expanded the applications of sulfonate esters beyond simple alkylation reactions. They are now used in a variety of cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. researchtrends.netorgsyn.org For example, aryl mesylates can participate in palladium-catalyzed reactions. orgsyn.org This has opened up new avenues for the construction of complex molecules.

The reactivity of the sulfonate group can be tuned by modifying the structure of the sulfonic acid portion of the molecule. This allows for fine control over the reaction conditions and selectivity, a key aspect of modern, sustainable "green chemistry". researchgate.net

Overview of Current Academic Research Trajectories in this compound Chemistry

Current research involving this compound and its analogs is diverse and spans several areas of chemistry. One major focus is the development of new synthetic methodologies that utilize sulfonate esters as key building blocks. researchtrends.netorganic-chemistry.orgnih.gov This includes the design of novel catalytic systems for cross-coupling reactions and the exploration of new reaction pathways that leverage the unique reactivity of the sulfonate group.

Another significant area of research is in materials science. For example, phenyl methanesulfonate (PMS) has been investigated as an electrolyte additive to enhance the stability of lithium-ion batteries. mdpi.comresearchgate.net Theoretical calculations and experimental studies have shown that PMS can form a stable solid electrolyte interphase (SEI) on the graphite (B72142) electrode, improving the battery's performance. mdpi.comresearchgate.net

Furthermore, derivatives of this compound are being explored for their potential biological activity. Sulfonamide and sulfonate ester moieties are present in many pharmaceutical compounds. eurjchem.comsmolecule.com Researchers are synthesizing and testing new molecules containing the phenylmethanesulfonate scaffold for various therapeutic applications, including as potential antifungal and antiviral agents. frontiersin.org The development of complex benzothiophene (B83047) derivatives containing methanesulfonyloxy groups is one such example. smolecule.com

The investigation of structure-activity relationships (SAR) is a key component of this research, aiming to optimize the biological effects of these molecules. vulcanchem.com Additionally, there is a growing interest in developing more environmentally friendly "green synthesis" methods for these compounds. vulcanchem.com

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₈O₃S |

| Molecular Weight | 172.2 g/mol |

| Melting Point | 62 °C |

| Boiling Point | 279 °C |

| Appearance | Pale brown solid |

Table compiled from available data. lookchem.com

Structure

3D Structure

Properties

CAS No. |

5877-96-3 |

|---|---|

Molecular Formula |

C8H10O3S |

Molecular Weight |

186.23 g/mol |

IUPAC Name |

methyl phenylmethanesulfonate |

InChI |

InChI=1S/C8H10O3S/c1-11-12(9,10)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 |

InChI Key |

MNRGFUBMMILKAL-UHFFFAOYSA-N |

Canonical SMILES |

COS(=O)(=O)CC1=CC=CC=C1 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of Methyl Phenylmethanesulfonate

Nucleophilic Substitution Reactions Involving the Sulfonate Moiety

The sulfonate group in methyl phenylmethanesulfonate (B8461500) is an excellent leaving group, making the methyl group susceptible to nucleophilic attack. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, where a nucleophile attacks the electrophilic methyl carbon, leading to the displacement of the phenylmethanesulfonate anion. ucalgary.ca This reactivity is fundamental to its role as a methylating agent in organic synthesis.

As a potent alkylating agent, methyl phenylmethanesulfonate is used to introduce a methyl group onto various nucleophilic substrates. numberanalytics.com The process is a classic SN2 reaction, where the efficiency is dependent on the strength of the nucleophile and the reaction conditions. ucalgary.ca Common substrates for methylation include enolates, which are key intermediates in the formation of new carbon-carbon bonds. numberanalytics.comumn.edu

The general scheme for the alkylation of an enolate is as follows:

First, a strong base abstracts an acidic alpha-proton from a carbonyl compound to form a nucleophilic enolate. ucalgary.ca

The enolate then attacks the methyl group of this compound, displacing the phenylmethanesulfonate leaving group to form the methylated product. ucalgary.caumn.edu

Because the reaction follows an SN2 pathway, it is most efficient for primary electrophiles like the methyl group in this compound and is sensitive to steric hindrance. ucalgary.canumberanalytics.com

The electrophilic methyl group of this compound readily reacts with a range of heteroatomic nucleophiles.

Oxygen Nucleophiles : Oxygen-containing nucleophiles such as alcohols and phenoxides can be methylated by sulfonate esters. This reaction, a variation of the Williamson ether synthesis, produces ethers. researchgate.net The reaction of an alcohol with this compound would yield a methyl ether, with the phenylmethanesulfonate acting as the leaving group. Hard electrophiles, such as methyl sulfonates, tend to favor reaction at oxygen sites in ambident nucleophiles. stackexchange.com

Nitrogen Nucleophiles : Primary and secondary amines are effective nucleophiles that react with alkylating agents like this compound. brainkart.com The reaction with a primary amine can proceed to form a secondary amine, which can be further alkylated to a tertiary amine and ultimately a quaternary ammonium (B1175870) salt. libretexts.org Each step involves the nucleophilic attack of the amine's lone pair on the methyl group. brainkart.comlibretexts.org

Sulfur Nucleophiles : Sulfur-based nucleophiles, particularly thiolate anions (RS⁻), are highly effective in SN2 reactions. libretexts.org Thiols are more acidic than their alcohol counterparts, and their conjugate bases, thiolates, are excellent nucleophiles. libretexts.org The reaction of a thiolate with this compound results in the formation of a thioether (sulfide), a transformation that proceeds efficiently due to the high nucleophilicity of sulfur. libretexts.org

Hydrolysis and Solvolysis Reaction Mechanisms

Solvolysis is a type of nucleophilic substitution where the solvent molecule acts as the nucleophile. wikipedia.org When the solvent is water, the reaction is specifically termed hydrolysis. wikipedia.org For primary sulfonate esters like this compound, these reactions generally proceed through an SN2 mechanism. nih.gov

Kinetic studies are crucial for elucidating reaction mechanisms. For the solvolysis of sulfonyl derivatives, the rates are measured under various conditions to understand the transition state. nih.gov While specific kinetic data for this compound is not widely published, studies on analogous compounds like arenesulfonyl chlorides and other sulfonate esters provide significant insight. For instance, the hydrolysis of 4-nitrophenyl-methanesulfonate has been monitored, showing that such esters undergo catalysed hydrolysis. rsc.org The solvolysis of related compounds is often consistent with an SN2 pathway, characterized by a direct attack of the solvent nucleophile on the substrate. nih.gov

The table below presents solvolysis rate data for benzenesulfonyl chloride derivatives in 50% acetone/50% water, illustrating the electronic effect of substituents on the reaction rate, a principle applicable to the solvolysis of sulfonate esters. nih.gov

| Substituent | Specific Rate (k) at 25.0 °C (min⁻¹) |

| p-methyl | 0.0106 |

| H (unsubstituted) | 0.0146 |

| m-nitro | 0.044 |

Influence of Solvent : The rate of solvolysis is highly dependent on the properties of the solvent. weebly.com For SN2 reactions, polar aprotic solvents are generally preferred as they can solvate the cation but not the nucleophile, increasing the nucleophile's reactivity. numberanalytics.com However, in solvolysis, a polar protic solvent like water or ethanol (B145695) acts as the nucleophile. libretexts.org The rate of solvolysis for sulfonyl compounds like this compound is influenced by both the solvent's ionizing power and its nucleophilicity. nih.gov In methyl transfer reactions involving charged reagents, increasing solvent polarity can decrease the reaction rate by stabilizing the charged reactants more than the more charge-diffuse transition state. cas.cz

Influence of Substituents : Substituents on the phenyl ring of the phenylmethanesulfonate group influence the reaction rate by altering the electronic properties of the leaving group. ucsb.edu Electron-withdrawing groups (e.g., nitro) increase the stability of the resulting sulfonate anion, making it a better leaving group and thus accelerating the rate of nucleophilic substitution. libretexts.org Conversely, electron-donating groups (e.g., methyl) decrease the stability of the anion, slowing the reaction rate. libretexts.orgscielo.org.mx This is evident in the rate data for substituted benzenesulfonyl chlorides, where the m-nitro derivative reacts faster than the unsubstituted or p-methyl derivatives. nih.gov These electronic effects are a combination of inductive and resonance effects transmitted through the aromatic ring. libretexts.orgscielo.org.mx

Transesterification Processes Involving this compound

Transesterification is a process where one ester is converted into another by reacting with an alcohol in the presence of a catalyst. masterorganicchemistry.com This reaction is common for carboxylic acid esters and can also occur with sulfonic acid esters, although it is less frequently discussed for the latter. wikipedia.orgorganic-chemistry.org The reaction involves the exchange of the alkoxy group of the ester.

For this compound, transesterification would involve reacting it with a different alcohol (R'OH) to produce the corresponding R'-phenylmethanesulfonate and methanol (B129727). masterorganicchemistry.com

C₆H₅CH₂SO₂OCH₃ + R'OH ⇌ C₆H₅CH₂SO₂OR' + CH₃OH

This equilibrium reaction can be driven toward the products by using a large excess of the reactant alcohol (R'OH), which typically serves as the solvent. masterorganicchemistry.com The reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

Base-catalyzed transesterification : An alkoxide (R'O⁻) acts as a nucleophile, attacking the sulfur atom or, more likely for a methyl ester, the methyl carbon in an SN2 fashion.

Acid-catalyzed transesterification : The acid protonates the sulfonyl oxygen, making the sulfur atom more electrophilic and susceptible to attack by the alcohol nucleophile.

Research on related compounds, such as 4-nitrophenyl phenylmethanesulfonate, has shown that the phenolate (B1203915) group can be exchanged with various alcohols, demonstrating the feasibility of this type of transformation for sulfonate esters. organic-chemistry.org

Rearrangement Reactions and Fragmentations

This compound, as a member of the aryl sulfonate ester class, is susceptible to various rearrangement and fragmentation reactions. These transformations are typically induced by photochemical energy or proceed through the formation of reactive intermediates like carbocations. Such reactions are pivotal in synthetic chemistry and can lead to a diverse array of molecular architectures.

The absorption of ultraviolet light can induce significant chemical changes in aryl sulfonate esters. A prominent transformation in this class of compounds is the photo-Fries rearrangement. conicet.gov.ar This reaction involves the homolytic cleavage of the sulfur-oxygen (S-O) bond upon irradiation, leading to the formation of a sulfonyl radical and a phenoxyl radical within a solvent cage. conicet.gov.ar

Direct irradiation of aryl sulfonate esters, such as estrone (B1671321) derivatives bearing a sulfonic ester group, has been shown to proceed efficiently. conicet.gov.ar The primary products of this photoreaction are ortho-sulfonyl derivatives, resulting from a conicet.gov.arresearchgate.net-sulfonyl migration, and the corresponding phenol (B47542) (e.g., estrone) from the fragmentation of the ester. conicet.gov.ar The reaction is understood to occur from the singlet excited state. conicet.gov.ar The general mechanism involves the homolytic fragmentation of the C-O bond, a characteristic feature of photo-Fries rearrangements in esters, thioesters, and amides. conicet.gov.ar

In the context of materials science, the photochemical decomposition of aryl sulfonate ester groups is utilized in non-chemically amplified photoresists. researchgate.netrsc.org Upon exposure to radiation, the sulfonate ester decomposes, generating sulfonic acids and phenolic compounds. rsc.org This process, which includes a rearrangement, alters the polarity of the polymer, enabling a solubility switch that is crucial for lithographic patterning. researchgate.netrsc.org

Table 1: Products of Photochemical Rearrangement of Estrone Aryl Sulfonates

| Starting Material | Product(s) | Reaction Type |

|---|

Data sourced from photochemical studies on estrone derivatives. conicet.gov.ar

Aryl and alkyl sulfonate esters are effective leaving groups in nucleophilic substitution and elimination reactions, which can lead to the formation of carbocationic intermediates. These intermediates are prone to rearrangement to form more stable carbocations. wikipedia.org The driving force for this migration is the formation of a thermodynamically more stable intermediate, for example, the conversion of a secondary carbocation to a tertiary one. wikipedia.orglibretexts.org

Common types of carbocation rearrangements include the 1,2-hydride shift and the 1,2-alkyl (e.g., methyl) shift. wikipedia.orglibretexts.org In a hydride shift, a hydrogen atom with its bonding electrons moves to an adjacent carbocationic center. masterorganicchemistry.com Similarly, in a methyl shift, a methyl group migrates to the adjacent positively charged carbon. libretexts.org This rearrangement of the carbon skeleton is a key step in many organic reactions. libretexts.org

For instance, the solvolysis of 3-methyl-2-butyl p-toluenesulfonate, an alkyl sulfonate ester, readily undergoes rearrangement. masterorganicchemistry.com While specific studies on this compound were not detailed in the reviewed literature, the principles of carbocation formation and subsequent rearrangement are fundamental to the reactivity of all sulfonate esters, particularly when subjected to conditions favoring SN1-type reactions. wikipedia.org The stability of the potential carbocation is a critical factor; tertiary carbocations are more stable than secondary ones, which are, in turn, more stable than primary carbocations. stackexchange.com

Table 2: Common Carbocation Rearrangement Types

| Rearrangement Type | Migrating Group | Initial Carbocation | Final Carbocation (More Stable) |

|---|---|---|---|

| 1,2-Hydride Shift | Hydrogen atom (hydride) | Secondary | Tertiary |

This table illustrates general principles of carbocation rearrangements. libretexts.orgmasterorganicchemistry.com

Radical Reactions and Their Implications

Beyond photochemical cleavage, this compound can be involved in radical reactions initiated by other means. Radical reactions are chain reactions typically involving three distinct phases: initiation, propagation, and termination. masterorganicchemistry.com

Initiation: This phase involves the formation of free radicals, often through the homolytic cleavage of a weak bond by heat or light. masterorganicchemistry.com For a sulfonate ester, this could involve the breaking of the S-O or C-O bond to form radical species. conicet.gov.arresearchgate.net

Propagation: In this phase, a radical reacts with a stable molecule to form a new radical, which continues the chain. masterorganicchemistry.com For example, a phenylmethyl radical, which could be generated from methylbenzene (toluene), can react with a chlorine molecule to produce (chloromethyl)benzene and a chlorine radical. This new chlorine radical can then perpetuate the reaction cycle. chemguide.uk While not directly involving this compound, this illustrates a typical propagation step.

Termination: The chain reaction ceases when two radicals combine, resulting in a net decrease in the number of free radicals. masterorganicchemistry.com

The photolysis of phenyl sulfonate esters can generate phenyl cations, which are highly reactive electrophiles. researchgate.net However, radical pathways can also be significant. For example, the first reported radical 1,2-rearrangement involved the conversion of bis(triphenylmethyl)peroxide, proceeding through a triphenylmethoxyl radical intermediate. wikipedia.org Such radical rearrangements, though less common than their carbocationic counterparts, represent a potential transformation pathway for intermediates derived from sulfonate esters. wikipedia.org The generation of radicals from sulfonate esters and their subsequent reactions are important in various synthetic applications and can also have implications in atmospheric chemistry, where vapor-phase molecules are degraded by photochemically-produced hydroxyl radicals. nih.gov

Mechanistic Investigations and Advanced Kinetic Analyses

Elucidation of Reaction Pathways using Isotopic Labeling Techniques

Isotopic labeling is a powerful technique for elucidating the mechanistic details of chemical reactions by tracing the path of specific atoms from reactants to products. wikipedia.org In the study of sulfonate esters and related compounds, isotopes such as oxygen-18 (¹⁸O) and deuterium (B1214612) (²H) are instrumental in distinguishing between different potential reaction pathways. wikipedia.orgnih.gov

For instance, in acid-catalyzed ester hydrolysis, labeling the water with ¹⁸O can determine whether the reaction proceeds via acyl-oxygen or alkyl-oxygen bond cleavage. libretexts.org If an ester is dissolved in H₂¹⁸O with an acid catalyst, the isotopic label is incorporated into the resulting carboxylic acid, which supports a mechanism involving the nucleophilic attack of water on the carbonyl carbon. libretexts.orgpearson.com Studies on the formation of methyl methanesulfonate (B1217627) from methanol (B129727) and methanesulfonic acid have utilized ¹⁸O-labeled methanol to confirm that the reaction proceeds via cleavage of the methanol C-O bond. researchgate.net This is consistent with the reversal of well-established mechanisms for the solvolysis of sulfonate esters. researchgate.net

While direct isotopic labeling studies specifically on methyl phenylmethanesulfonate (B8461500) are not extensively documented in readily available literature, the principles are directly applicable. For example, the hydrolysis of methyl phenylmethanesulfonate could be studied using H₂¹⁸O. The location of the ¹⁸O label in the products—either in the phenylmethanesulfonic acid or the methanol—would definitively establish the site of bond cleavage.

Furthermore, kinetic isotope effects (KIEs), which measure the change in reaction rate upon isotopic substitution, provide insight into the rate-determining step of a reaction. wikipedia.orgiupac.org The use of deuterium-labeled compounds, for instance, can help determine if a C-H bond is broken in the transition state. wikipedia.org A significant primary KIE (typically kH/kD > 2) is observed when the C-H bond is cleaved in the rate-limiting step. nih.gov Secondary KIEs, where the isotopically substituted bond is not broken, can provide information about changes in hybridization at the carbon atom during the reaction, which is useful for distinguishing between Sₙ1 and Sₙ2 mechanisms. wikipedia.org For example, a secondary deuterium isotope effect was used to probe the mechanism of solvolysis for sterically hindered arenesulfonyl chlorides. mdpi.com

Detailed Kinetic Studies of this compound Reactivity

The reactivity of sulfonate esters is a subject of extensive kinetic investigation, often focusing on nucleophilic substitution and hydrolysis reactions. mdpi.comresearchgate.net The rate of these reactions is highly dependent on the structure of the ester, the nature of the nucleophile, and the solvent. mdpi.comnih.gov

Kinetic studies on the nucleophilic substitution of related compounds, such as arenesulfonyl chlorides, provide valuable insights into the factors governing reactivity at the sulfonyl sulfur. The chloride-chloride exchange reaction between variously substituted arenesulfonyl chlorides and radio-labeled tetraethylammonium (B1195904) chloride (Et₄N³⁶Cl) in acetonitrile (B52724) has been studied in detail. mdpi.comdntb.gov.ua The reaction was found to follow second-order kinetics. mdpi.com The effect of substituents on the aromatic ring on the reaction rate was quantified using the Hammett equation:

log(k/k₀) = σρ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant, and ρ is the reaction constant. wikipedia.org For the chloride exchange reaction of arenesulfonyl chlorides at 25 °C, a Hammett plot of log(k₂₅) versus the substituent constant σ was linear, yielding a reaction constant (ρ) of +2.02. mdpi.comdntb.gov.ua This positive ρ value indicates that the reaction is accelerated by electron-withdrawing substituents and decelerated by electron-donating substituents. mdpi.com This is because electron-withdrawing groups increase the electrophilicity of the sulfonyl sulfur atom, making it more susceptible to nucleophilic attack. mdpi.comscribd.com

| Substituent (X-C₆H₄SO₂Cl) | σ Constant | k₂₅ × 10⁵ (M⁻¹s⁻¹) at 25 °C |

|---|---|---|

| 4-Me₂N | -0.660 | 9.8 |

| 4-MeO | -0.268 | 41.5 |

| 4-Me | -0.170 | 67.0 |

| H | 0.000 | 117.3 |

| 4-Cl | +0.227 | 311.5 |

| 3-Cl | +0.373 | 720.0 |

| 3-CF₃ | +0.430 | 1100.0 |

Data sourced from a study on the isotopic chloride exchange reaction in arenesulfonyl chlorides. mdpi.com

Studies on the hydrolysis of 4-{2-[(methylsulfonyl)oxy]ethyl}phenyl methanesulfonate have shown that the reaction rate is significantly influenced by pH. researchgate.net At pH values around 10, the hydrolysis is substantial, but reducing the pH to 7-8 significantly decreases the rate of hydrolysis for related carboxylate ester groups while having little effect on the methanesulfonate group, which is dominated by the water rate in this range. researchgate.net This highlights the different sensitivities of various ester types to pH changes. researchgate.net

Analysis of Transition States and Intermediate Species

The mechanism of nucleophilic substitution at a tetracoordinate sulfur atom, such as in this compound, is generally considered to proceed via one of two main pathways: a concerted Sₙ2-type mechanism or a stepwise addition-elimination (A-E) mechanism. mdpi.comdntb.gov.ua

The concerted Sₙ2 mechanism involves a single transition state where the nucleophile attacks the sulfur atom concurrently with the departure of the leaving group. wikipedia.orgmdpi.com This pathway proceeds with inversion of configuration at the sulfur center. dntb.gov.ua

The stepwise A-E mechanism involves the formation of a distinct, high-energy trigonal bipyramidal intermediate (a sulfurane). mdpi.comdntb.gov.ua This intermediate would then break down in a second step to form the products. Distinguishing between these two pathways is a key focus of mechanistic studies. mdpi.com

Theoretical calculations using density functional theory (DFT) have been employed to investigate these mechanisms for related reactions. mdpi.comdntb.gov.ua For the identity chloride exchange reaction in arenesulfonyl chlorides, DFT studies revealed that the reaction proceeds via a single transition state, consistent with the Sₙ2 mechanism. mdpi.comdntb.gov.ua In contrast, the analogous fluoride (B91410) exchange reaction was found to proceed through a stepwise A-E mechanism, involving the formation of a difluorosulfurandioxide intermediate. mdpi.com This demonstrates that the specific nature of the nucleophile and leaving group can determine the operative reaction pathway. mdpi.com

In the Sₙ2 transition state for nucleophilic attack on a sulfonyl center, there is a buildup of negative charge. wikipedia.org The sensitivity of the reaction rate to electronic effects of substituents, as shown by the positive ρ value in Hammett plots for arenesulfonyl chlorides, supports the development of negative charge at the reaction center in the transition state. mdpi.com

In the alkaline hydrolysis of some aryl (methylsulfonyl)methanesulfonates, evidence has been found for an E1cB (Elimination, Unimolecular, conjugate Base) mechanism, which involves an anionic sulfene (B1252967) (H₂C=SO₂) intermediate. researchgate.net This pathway becomes relevant when there are acidic protons on the carbon adjacent to the sulfonyl group. For this compound, this would involve the phenyl-substituted carbon. The mechanism is characterized by a kinetic law where the observed rate constant depends on the hydroxide (B78521) ion concentration and the ionization constant of the ester. researchgate.net

Experimental Determination of Activation Parameters

The temperature dependence of a reaction rate constant allows for the experimental determination of activation parameters, such as the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡), via the Eyring equation. psu.edu These parameters provide crucial information about the energy profile and the molecularity of the rate-determining step. psu.edu

The enthalpy of activation, ΔH‡, represents the energy barrier that must be overcome for reactants to reach the transition state. psu.edu The entropy of activation, ΔS‡, reflects the change in the degree of order when moving from the reactants to the transition state. psu.edu A negative ΔS‡ value typically suggests an associative mechanism where two or more species come together in the transition state, leading to a more ordered system. psu.edu Conversely, a positive ΔS‡ value often indicates a dissociative mechanism. psu.edu

For the isotopic chloride exchange reaction in arenesulfonyl chlorides, the activation parameters have been determined. mdpi.comdntb.gov.ua These values, while not for this compound itself, offer a strong indication of the parameters that would govern its nucleophilic substitution reactions at the sulfur center.

| Substituent (X-C₆H₄SO₂Cl) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) at 25 °C |

|---|---|---|

| 4-Me₂N | 14.0 | -28.1 |

| 4-MeO | 13.8 | -25.1 |

| 4-Me | 13.7 | -24.3 |

| H | 13.4 | -23.7 |

| 4-Cl | 12.7 | -23.5 |

| 3-Cl | 11.9 | -24.1 |

| 3-CF₃ | 11.4 | -24.5 |

Data sourced from a study on the isotopic chloride exchange reaction in arenesulfonyl chlorides. mdpi.com

The consistently negative values for the entropy of activation (ΔS‡) across the series of substituted benzenesulfonyl chlorides strongly support a bimolecular, associative (Sₙ2-type) transition state for the chloride exchange reaction. mdpi.com This is because the formation of the transition state involves bringing two species (the arenesulfonyl chloride and the chloride ion) together, resulting in a decrease in entropy. psu.edu

Computational and Theoretical Chemistry Studies of Methyl Phenylmethanesulfonate

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are central to understanding the intrinsic properties of methyl phenylmethanesulfonate (B8461500). These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule. arxiv.org This information is foundational for predicting its stability, spectroscopic properties, and reactivity. unipd.it

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for studying molecular systems. uniroma2.it It is used to investigate the electronic structure and properties of molecules by calculating the electron density rather than the complex many-electron wavefunction. arxiv.orguniroma2.it

In studies related to methyl phenylmethanesulfonate, DFT has been applied to understand its behavior in various chemical environments. For instance, theoretical calculations on the closely related compound phenyl methanesulfonate (B1217627) (PMS) were conducted to evaluate its potential as an electrolyte additive in lithium-ion batteries. mdpi.com These DFT calculations predicted that PMS has a lower reduction potential compared to the standard ethylene (B1197577) carbonate electrolyte, suggesting it would be preferentially reduced to form a stable solid electrolyte interphase (SEI) on the graphite (B72142) electrode. mdpi.com Similarly, DFT studies on methyl p-toluene sulfonate (MPTS), another analog, were used to calculate its electron affinity energy, which was found to be significantly more negative than that of carbonate solvents, indicating a higher reductive activity. researchgate.net

DFT calculations are also employed to analyze the electronic structure of various conformers and aggregated states. Studies on related organic molecules have used DFT to assess HOMO-LUMO energy gaps, which are crucial for understanding electronic transitions and stability. nih.gov

Table 1: Selected DFT-Calculated Properties of Phenylmethanesulfonate Analogs

| Compound | Property | Calculated Value | Significance |

|---|---|---|---|

| Phenyl Methanesulfonate (PMS) | Reduction Potential | Lower than ethylene carbonate | Predicts preferential formation of a protective SEI layer in batteries. mdpi.com |

This table is generated based on data for analogous compounds to illustrate the application of DFT.

Beyond DFT, other quantum chemical methods are available for studying molecular systems. These can be broadly categorized as ab initio and semi-empirical methods. dtic.mil

Ab initio methods are derived from first principles without the use of experimental data for parametrization. dtic.millibretexts.org They offer a high degree of accuracy and are essential for systems where empirical data is unavailable or when studying excited states or unusual bonding. libretexts.org Techniques such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled-Cluster (CC) theory fall under this category. mrcc.hursc.org For instance, high-accuracy ab initio calculations can be used to determine heats of formation and reaction energies with high confidence. dtic.mil

Semi-empirical methods are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental or ab initio data to simplify calculations. nih.govwikipedia.orgnih.gov This makes them computationally much faster and suitable for very large molecules where ab initio or DFT methods would be too costly. wikipedia.orgnih.gov Methods like AM1, PM3, and the Density Functional Tight Binding (DFTB) approach are examples of semi-empirical techniques. nih.gov Their speed allows for extensive conformational sampling and dynamic simulations. nih.govnih.gov

While specific ab initio or extensive semi-empirical studies focused solely on this compound are not prominently documented in the provided context, these methods are routinely applied to organic molecules to benchmark DFT results and to study large-scale systems or dynamic processes. libretexts.orgnih.gov

Prediction of Reaction Pathways and Transition State Geometries

Computational chemistry is instrumental in mapping out the potential energy surface (PES) of a chemical reaction, allowing for the prediction of reaction pathways and the characterization of transition states. numberanalytics.com A transition state is a specific configuration along the reaction coordinate that corresponds to the highest potential energy point on the minimum energy path between reactants and products. nih.gov

Methods such as the Nudged Elastic Band (NEB) and Intrinsic Reaction Coordinate (IRC) are used to compute the minimum energy path (MEP). numberanalytics.com The IRC method, in particular, involves following the gradient of the potential energy surface downhill from a transition state to connect it to the corresponding reactants and products. numberanalytics.com Locating the transition state geometry is a critical step, and algorithms have been developed to efficiently optimize these saddle points on the PES. amazonaws.com

For sulfonate esters like this compound, these methods can be used to study reactions such as nucleophilic substitution at the sulfur atom. mdpi.com For example, DFT studies on the chloride-chloride exchange reaction in arenesulfonyl chlorides revealed a double-well potential energy surface, characteristic of an SN2-type reaction mechanism. mdpi.com Such calculations can elucidate the structure of the transition state and rationalize reactivity trends, such as the unexpected rate acceleration observed with ortho-alkyl substituents. mdpi.com

Table 2: Common Methods for Reaction Pathway Prediction

| Method | Description | Application |

|---|---|---|

| Nudged Elastic Band (NEB) | Creates a series of images (or "beads") of the molecule that connect the reactant and product states and optimizes the entire path simultaneously. numberanalytics.com | Finding the Minimum Energy Path (MEP) between known reactants and products. numberanalytics.com |

| Intrinsic Reaction Coordinate (IRC) | Follows the reaction path by tracing the gradient of the potential energy surface from a transition state structure down to the reactants and products. numberanalytics.com | Verifying that a located transition state connects the intended reactants and products. numberanalytics.com |

| Synchronous Transit-Guided Quasi-Newton (STQN) | A method for locating transition states by interpolating a path between reactants and products and searching for a maximum along this path. amazonaws.com | Finding transition state geometries without a good initial guess. amazonaws.com |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule is not static; rotation around single bonds leads to different spatial arrangements known as conformations. libretexts.orgConformational analysis is the study of the energies and relative stabilities of these different conformations. libretexts.org For this compound, rotation can occur around the C-S and O-C single bonds, leading to various spatial orientations of the phenyl and methyl groups relative to the sulfonate core.

Molecular Dynamics (MD) simulations provide a powerful approach for exploring the conformational space of a molecule. calcus.cloudnih.gov In an MD simulation, the classical equations of motion are solved for all atoms in the system over time, yielding a trajectory that reveals how the molecule moves and changes its conformation. calcus.cloud These simulations can identify the most stable low-energy conformations and the pathways for interconversion between them. nih.govdal.ca By performing simulations at different temperatures, it is possible to observe transitions over energy barriers, such as ring inversions in cyclic molecules or rotations in acyclic systems. nih.gov

For flexible molecules, MD simulations can map the free energy landscape and identify competing low-energy states. dal.ca While specific MD studies on this compound are not detailed in the provided results, the methodology is broadly applicable. For analogous systems, MD simulations coupled with DFT calculations are used to assess the stability of different conformers and aggregated structures in various environments. nih.gov

Reactivity Descriptors and Bonding Analysis

Conceptual DFT provides a framework for quantifying chemical reactivity using a variety of descriptors derived from the electronic structure of a molecule. uniroma2.itscielo.org.mx These descriptors help in understanding and predicting the sites and nature of chemical reactions. mdpi.com

Key global reactivity descriptors include:

HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A larger gap generally implies higher kinetic stability and lower chemical reactivity. nepjol.info

Chemical Hardness (η): A measure of the resistance to a change in electron distribution. It is related to the HOMO-LUMO gap. mdpi.comnepjol.info

Electronegativity (χ): The power of an atom or group to attract electrons. nepjol.info

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons. mdpi.comnepjol.info

Local reactivity descriptors, such as Fukui functions and the Molecular Electrostatic Potential (MEP) , identify the most reactive sites within a molecule. scielo.org.mx The MEP map, for example, visualizes the electrostatic potential on the electron density surface, with negative potential (red) regions indicating nucleophilic sites and positive potential (blue) regions indicating electrophilic sites. scielo.org.mx

In the context of this compound, these descriptors can predict its behavior as an electrophile or nucleophile and identify which atoms are most susceptible to attack. For example, the sulfur atom in the sulfonate group is expected to be a primary electrophilic site.

Table 3: Key Reactivity Descriptors from Conceptual DFT

| Descriptor | Definition | Chemical Interpretation |

|---|---|---|

| Ionization Potential (I) | Energy required to remove an electron. | Related to the energy of the HOMO (-EHOMO). nepjol.info |

| Electron Affinity (A) | Energy released when an electron is added. | Related to the energy of the LUMO (-ELUMO). nepjol.info |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to deformation or change in electron configuration. nepjol.info |

| Electrophilicity Index (ω) | μ2 / (2η) where μ is the chemical potential. | Quantifies the electrophilic character of a molecule. mdpi.com |

| Fukui Function (f(r)) | Measures the change in electron density at a point r when the number of electrons changes. | Identifies the most electrophilic and nucleophilic sites in a molecule. scielo.org.mx |

Advanced Analytical Methodologies for Complex Chemical Systems Incorporating Methyl Phenylmethanesulfonate

Spectroscopic Techniques for In Situ Reaction Monitoring (e.g., Real-time NMR, IR)

In situ spectroscopic techniques are powerful tools for the real-time monitoring of chemical reactions, providing insights into reaction kinetics and the formation of transient intermediates without the need for sample extraction. mt.comirdg.org

Real-time Nuclear Magnetic Resonance (NMR) Spectroscopy allows for the continuous tracking of the concentration of reactants, intermediates, and products in a reaction mixture. d-nb.inforesearchgate.netnih.gov This is achieved by acquiring NMR spectra at regular intervals as the reaction proceeds. For reactions involving methyl phenylmethanesulfonate (B8461500), ¹H NMR can be particularly informative, allowing for the monitoring of signals corresponding to the methyl and phenyl protons of the ester, as well as those of any reactants or products. The integration of these signals provides quantitative data on the concentration of each species over time, enabling the determination of reaction rates and orders. nih.gov

Real-time Infrared (IR) Spectroscopy is another valuable technique for in situ reaction monitoring. researchgate.netnih.govfrontiersin.org By tracking changes in the vibrational frequencies of functional groups, real-time IR can follow the consumption of reactants and the formation of products. In the context of reactions with methyl phenylmethanesulfonate, the characteristic stretching frequencies of the sulfonate group (S=O) and the C-O-S linkage can be monitored to follow its transformation. For instance, a decrease in the intensity of the sulfonate ester bands, coupled with the appearance of new bands corresponding to a product, provides a direct measure of reaction progress.

| Spectroscopic Technique | Information Provided | Application in this compound Systems |

| Real-time NMR | Quantitative concentration changes of reactants, intermediates, and products over time. | Monitoring the disappearance of methyl and phenyl proton signals of this compound and the appearance of new signals corresponding to reaction products to determine reaction kinetics. |

| Real-time IR | Changes in functional group concentrations over time. | Tracking the decrease in the intensity of the S=O and C-O-S stretching vibrations of the sulfonate ester and the emergence of new vibrational bands associated with the products of the reaction. |

Chromatographic Methods for Reaction Mixture Analysis and Product Isolation

Chromatographic techniques are indispensable for the separation, identification, and quantification of components within a complex reaction mixture, as well as for the isolation of pure products. nih.govmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Product Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. researchgate.netrroij.com In the context of reactions involving this compound, GC-MS can be employed to separate the components of the final reaction mixture and identify them based on their mass spectra. aifa.gov.itnih.gov Quantification of the products can be achieved by creating calibration curves with known standards. The high volatility of many potential reaction products of this compound makes GC-MS a particularly suitable analytical method.

A typical GC-MS analysis of a reaction mixture containing this compound would involve the following steps:

Injection of the sample into the gas chromatograph.

Separation of the components based on their boiling points and interactions with the stationary phase of the GC column.

Detection and identification of the separated components by the mass spectrometer based on their mass-to-charge ratio and fragmentation patterns.

Quantification of the identified products using calibration standards.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of a wide range of compounds, including those that are not volatile enough for GC analysis. nih.govtaylorfrancis.combridgewater.edu HPLC can be used to monitor the progress of reactions involving this compound by analyzing aliquots of the reaction mixture at different time points. mdpi.com

The choice of HPLC method (e.g., reversed-phase, normal-phase) and detector (e.g., UV-Vis, refractive index) depends on the polarity and chromophoric properties of the reactants and products. For instance, if the products of a reaction with this compound possess a UV chromophore, a UV-Vis detector can be used for sensitive detection and quantification.

| Chromatographic Method | Separation Principle | Application in this compound Systems |

| GC-MS | Separation based on volatility and interaction with a stationary phase. | Separation, identification, and quantification of volatile reaction products of this compound. |

| HPLC | Separation based on partitioning between a mobile phase and a stationary phase. | Monitoring reaction progress by separating and quantifying reactants and products in aliquots of the reaction mixture. |

Mass Spectrometry Techniques for Mechanistic Elucidation (e.g., High-Resolution MS)

Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), is a powerful tool for elucidating reaction mechanisms by enabling the identification of transient intermediates and the precise determination of molecular formulas. rsc.orgnih.govnih.govxml-journal.net

In the study of reactions involving this compound, HRMS can be used to:

Identify reaction intermediates: By analyzing the reaction mixture at various stages, it is possible to detect and identify short-lived intermediates that provide crucial insights into the reaction pathway. nih.gov

Confirm product structures: The high mass accuracy of HRMS allows for the unambiguous determination of the elemental composition of reaction products, confirming their proposed structures. chemrxiv.org

Study fragmentation patterns: Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns of reactants, intermediates, and products. This information can help to deduce their structures and understand the bonding arrangements.

Applications of Methyl Phenylmethanesulfonate in Advanced Organic Synthesis and Materials Science

Methyl Phenylmethanesulfonate (B8461500) as a Building Block in Complex Molecule Synthesis

The structural attributes of methyl phenylmethanesulfonate make it a valuable building block in the intricate field of organic synthesis. Its utility is particularly evident in the construction of complex molecular architectures, including heteroaromatic compounds which are significant in medicinal chemistry. nih.govchemrxiv.orgresearchgate.netchemrxiv.org

Researchers have developed novel reagents based on the methyl sulfone moiety to facilitate the synthesis of previously challenging heteroaromatic methyl sulfones. nih.govchemrxiv.org These reagents react efficiently with various bis-nucleophiles to form a diverse range of heterocyclic systems. chemrxiv.org This approach has proven effective on various scales, from milligrams to multigrams, underscoring its practical utility in synthetic chemistry. chemrxiv.org

One of the key advantages of using methyl sulfone-containing building blocks is the ability to introduce the MeSO2 group, a standard polar substituent, into organic molecules. nih.govchemrxiv.org This functional group is prevalent in agrochemicals and pharmaceuticals. nih.gov The development of new synthetic methods allows for the creation of a wider array of heteroaromatic methyl sulfones, which have been less explored compared to their aliphatic and aromatic counterparts due to synthetic challenges. nih.govchemrxiv.org

The versatility of this synthetic strategy is further demonstrated by its application in creating deuterated derivatives and incorporating other functional groups like alkyl, CHF2, and CF3 moieties. nih.govchemrxiv.org These modifications are crucial for developing new building blocks with potential applications in medicinal chemistry. nih.gov

A notable example involves the synthesis of a specific pyrazole (B372694) requested by a pharmaceutical company, where a novel approach using a reagent with a pre-installed MeSO2 group proved to be more efficient than previous methods. nih.gov This highlights the power of using well-designed building blocks to streamline the synthesis of complex target molecules.

The following table summarizes some of the heterocyclic systems synthesized using methyl sulfone-based building blocks:

| Heterocycle Class | Reactant (Bis-nucleophile) | Yield (%) |

| Pyrazoles | Methyl hydrazine, functionalized aromatic hydrazines | 48-90 |

| Pyrimidines | Guanidine, urea, thiourea | 54-95 |

| Pyrroles | N,C-bis-nucleophiles | Not specified |

This interactive table is based on data reported in recent synthetic chemistry literature. chemrxiv.org

Role in Polymer Chemistry and Material Modification

While direct applications of this compound in polymer chemistry are not extensively documented, the broader class of sulfonate esters, such as methyl p-toluenesulfonate, serves as effective cationic initiators in polymerization processes. researchgate.net These initiators can significantly lower the polymerization temperature of certain resins, such as benzoxazines. researchgate.net For instance, the presence of methyl p-toluenesulfonate has been shown to decrease the polymerization temperature of a bio-based benzoxazine (B1645224) from 240°C to 174°C. researchgate.net

The investigation into sulfone-containing monomers, like 4-Vinylbenzylphenylsulfone, further illustrates the role of sulfone chemistry in polymer science. researchgate.net Such monomers can be polymerized via free radical mechanisms to create polysulfones. researchgate.net These polymers can be characterized by various spectroscopic techniques, and their molecular weights can be determined. researchgate.net The potential for photolysis of these polysulfone polymers opens up possibilities for grafting other monomers, such as methyl methacrylate, onto the polymer backbone. researchgate.net

The study of the depolymerization of polymers, such as poly(methyl methacrylate) (PMMA), also provides insights into the stability and modification of materials. nih.govvt.edu Research has explored the catalyst-free depolymerization of RAFT polymers, investigating the influence of end-groups, molecular weight, and solvents. nih.gov Understanding these degradation processes is crucial for designing more stable and recyclable polymer materials.

Use as a Catalyst or Co-catalyst in Chemical Transformations

The application of this compound directly as a catalyst is not prominently featured in the available literature. However, the broader context of sulfonation and the use of related compounds in catalysis offer valuable insights. For instance, the direct sulfonation of methane (B114726) to methanesulfonic acid can be catalyzed by metal salts like Hg(II) and Rh(III) in the presence of an oxidant like O2. scispace.com This process highlights the role of catalysts in activating and functionalizing simple hydrocarbon feedstocks.

In a proposed mechanism for such a catalyzed reaction, the metal catalyst activates methane to form a methyl-metal species. scispace.com This intermediate can then react with a sulfonating agent like SO3 to produce methanesulfonic acid. scispace.com The catalyst is then regenerated in an oxidative step. scispace.com

Furthermore, in the context of oxidation reactions, co-catalysts can play a significant role. For example, the oxidation of methyl phenyl sulfide (B99878) can be influenced by the presence of a co-catalyst in a system utilizing a manganese complex and hydrogen peroxide. researchgate.net While not directly involving this compound, these examples demonstrate the principles of catalysis where related sulfur-containing compounds can participate in or influence chemical transformations.

The development of encapsulated catalytic systems, where a metal core is surrounded by a metal oxide shell, represents another area of active research in catalysis. rsc.org These systems can exhibit enhanced activity due to the unique properties at the metal-oxide interface. rsc.org

Development of Novel Chemical Reagents and Intermediates

A significant area of application for this compound and related compounds is in the development of novel chemical reagents and intermediates for organic synthesis. nih.govchemrxiv.orgresearchgate.netchemrxiv.org The methyl sulfone group is a key functional moiety that can be incorporated into various molecular frameworks to create new reagents with specific reactivity. nih.gov

Researchers have successfully developed a reagent that provides access to a wide range of previously unknown heteroaromatic methyl sulfones. nih.govchemrxiv.org This reagent's reaction with different bis-nucleophiles leads to the formation of diverse heterocyclic structures, demonstrating its potential for creating libraries of compounds for medicinal chemistry and coordination chemistry. nih.govchemrxiv.org

The development of such reagents often follows a "1,3-heterocycle disconnection logic," which allows for the retrosynthetic design of target molecules and the identification of suitable building blocks. chemrxiv.org This strategic approach to reagent design is crucial for advancing the field of organic synthesis.

Furthermore, the synthesized methyl sulfone-containing heterocycles can be further modified to create functionalized building blocks. nih.gov For example, ester groups can be saponified, and other functional groups can be introduced to generate a variety of derivatives. nih.gov These modifications expand the utility of the initial products and provide access to a broader range of chemical intermediates.

Environmental Transformation and Chemical Degradation Pathways of Methyl Phenylmethanesulfonate

Abiotic Degradation Mechanisms (e.g., Hydrolysis, Photolysis)

Abiotic degradation involves the breakdown of a chemical substance by non-living environmental factors. The primary abiotic degradation mechanisms for many organic compounds, including Methyl phenylmethanesulfonate (B8461500), are hydrolysis and photolysis. researchgate.net

Photolysis is the decomposition of molecules by light. nih.gov The extent of photodegradation is dependent on the wavelengths of light the compound is exposed to, with UV radiation being a significant driver of this process. encyclopedia.pubresearchgate.net For a chemical to undergo photolysis, it must absorb light, which can lead to the formation of reactive species and subsequent bond cleavage. unibas.itresearchgate.net Studies on similar compounds, like iodosulfuron-methyl-ester, have shown that direct phototransformation is possible under environmental conditions (λ > 290 nm). unina.it The efficiency of photodegradation can be influenced by the medium, with retention on surfaces like soil or minerals potentially protecting the chemical from degradation. unibas.it

Identification and Characterization of Chemical Transformation Products

The degradation of Methyl phenylmethanesulfonate through abiotic processes leads to the formation of various transformation products (TPs). Identifying these TPs is crucial for a complete understanding of the environmental fate and potential risks associated with the parent compound. battelle.org

Advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and high-resolution mass spectrometry (HRMS) are instrumental in identifying and characterizing these transformation products. battelle.orgmdpi.com These methods allow for the determination of the molecular weight and empirical formula of the TPs. mdpi.com

Based on the general principles of ester hydrolysis, the primary transformation products of this compound would be:

Phenylmethanol (Benzyl alcohol)

Methanesulfonic acid

In a different context, the cleavage of the methanesulfonyl radical from a related compound, 4-chloro-2-methyl-5-nitro-phenyl methane (B114726) sulfonate, is achieved through acidic or alkaline ester cleavage, yielding 4-chloro-2-methyl-5-nitro-phenol. google.com While not directly this compound, this illustrates a potential degradation pathway for related structures.

It is important to note that some transformation products can be more persistent or toxic than the original compound. mdpi.com Therefore, a thorough assessment requires the identification and toxicological evaluation of major TPs. nih.gov

Studies on Chemical Persistence and Fate in Simulated Environmental Compartments

While specific studies on the persistence of this compound in simulated environmental compartments were not detailed in the provided search results, the general approach involves assessing degradation rates under controlled laboratory conditions that represent different environmental scenarios. bluefrogscientific.comtaylorfrancis.com For instance, the persistence of a compound is evaluated in PBT (Persistence, Bioaccumulation, and Toxicity) and PMT (Persistence, Mobility, and Toxicity) assessments under regulatory frameworks like REACH. bluefrogscientific.com

The chemical properties of a substance, such as its water solubility and tendency to bind to soil, will significantly influence its fate and transport in the environment. pce.parliament.nz The methanesulfonyloxy group (mesylate) in this compound is known to be an excellent leaving group, which can influence its reactivity and, consequently, its persistence. smolecule.com

Methodologies for Assessing Chemical Reactivity in Environmental Contexts

Assessing the chemical reactivity of a compound is fundamental to predicting its environmental behavior. cheminst.caaiche.org Several methodologies are employed for this purpose, ranging from computational modeling to laboratory-based assays.

In Chemico Methods: These abiotic assays measure the reactivity of a chemical with a model nucleophile, which can serve as a surrogate for biological molecules. europa.eu The rate or extent of the reaction provides a quantitative measure of chemical reactivity that can be used to predict toxicity. europa.eu

Computational Models: Quantitative Structure-Activity Relationship (QSAR) models can be used to predict the reactivity and potential toxicity of chemicals based on their molecular structure. europa.eu These models are valuable for screening large numbers of chemicals and prioritizing them for further testing.

Reactivity Screening Tools: Tools like the AIChE CCPS Chemical Reactivity Worksheet and CAMEO chemicals help identify potential reactivity hazards by evaluating the compatibility of different chemicals and their functional groups. cheminst.cadchas.org These tools can be used for a preliminary assessment of a compound's reactivity hazards. epa.gov

Environmental Fate Modeling: Specialized models are used to simulate the transport and transformation of chemicals in various environmental compartments, providing predictions of their environmental concentrations and persistence. bluefrogscientific.com

The assessment of chemical reactivity is an integral part of a comprehensive environmental risk assessment, helping to ensure that the potential impacts of a chemical on the environment are well understood. bluefrogscientific.compce.parliament.nz

Emerging Research Frontiers and Future Prospects in Methyl Phenylmethanesulfonate Chemistry

Integration into Flow Chemistry and Microreactor Technologies

The adoption of continuous flow chemistry and microreactor technologies represents a significant leap forward in chemical synthesis, offering superior control over reaction parameters, enhanced safety, and improved scalability compared to traditional batch processes. njbio.com The high surface-area-to-volume ratio in microreactors facilitates exceptional heat and mass transfer, allowing for rapid reaction optimization and the safe handling of highly exothermic or hazardous reactions. njbio.comwiley-vch.de

While the direct application of methyl phenylmethanesulfonate (B8461500) in flow chemistry is an emerging area, related studies demonstrate the potential of this technology. For instance, the bromination of phenyl methanesulfonate (B1217627) has been successfully performed in a continuous-flow reactor. researchgate.net This process highlights the advantages of flow chemistry, such as improved safety when handling toxic reagents like bromine and better control over the reaction, which is performed in a biphasic system with a phase-transfer catalyst. researchgate.net

Furthermore, flow chemistry has been effectively utilized for reactions involving organolithium species, which are often conducted at cryogenic temperatures in batch mode for safety and selectivity. wiley-vch.de The synthesis of the anticancer drug Eribulin mesylate, a complex molecule containing a sulfonate group, has benefited from flow processing, particularly in cryogenic steps and coupling reactions that could be performed at higher temperatures than in batch, thus improving efficiency. wiley-vch.demdpi.com The principles demonstrated in these examples are directly applicable to the synthesis and reactions of methyl phenylmethanesulfonate, especially for processes requiring precise temperature control or the use of hazardous reagents.

Table 1: Comparison of Batch vs. Continuous Flow Processing for Sulfonate Reactions

| Parameter | Batch Processing | Continuous Flow Processing |

| Safety | Higher risk with hazardous reagents and exotherms due to large volumes. njbio.com | Inherently safer due to small reactor volumes and immediate stopping of reagent feed. njbio.comresearchgate.net |

| Heat Transfer | Often inefficient, leading to hotspots and potential side reactions. njbio.com | Excellent heat transfer due to high surface-to-volume ratio, enabling precise temperature control. njbio.comresearchgate.net |

| Mass Transfer | Can be limited, especially in multiphase reactions, affecting reaction rates. | Highly efficient mixing, significantly improving rates of biphasic reactions. researchgate.net |

| Scalability | Often complex and non-linear ("scaling-up"). researchgate.net | Straightforward by operating for longer durations or by "numbering-up" (parallel reactors). researchgate.net |

| Reaction Time | Can be lengthy, impacting space-time yield. | Often significantly reduced, leading to higher throughput. researchgate.netmdpi.com |

The integration of this compound into flow chemistry is poised to unlock new efficiencies, particularly in methylation reactions using greener agents like dimethyl carbonate (DMC), which typically require higher temperatures that can be safely achieved in pressurized flow systems. wordpress.com

Sustainable Chemistry Approaches to this compound Synthesis and Reactions

The principles of green chemistry are increasingly influencing the synthesis and application of chemical compounds, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.com For this compound, several sustainable strategies are being explored.

A significant advancement is the development of electrochemical methods for the synthesis of aryl sulfonates. An electrochemical oxidative sulfonylation of phenols with sodium sulfinates provides a metal-free and oxidant-free route to these esters, including the synthesis of the commercial pesticide chlorfenson. sioc-journal.cn This method offers good functional group tolerance and represents a greener alternative to traditional methods that often rely on metal catalysts or harsh oxidants. sioc-journal.cnorganic-chemistry.org Another eco-friendly approach involves the use of ultrasound to accelerate the synthesis of aryl sulfonates from sodium sulfinates, achieving rapid reactions at ambient temperature. benthamdirect.comingentaconnect.com

In the context of methylation, dimethyl carbonate (DMC) has emerged as a key green methylating agent, offering a non-toxic and biodegradable alternative to hazardous reagents like methyl iodide and dimethyl sulfate. nih.govsciencemadness.org DMC is produced via clean processes and its reactions, often catalyzed by a small amount of base, avoid the formation of large quantities of inorganic salt by-products. nih.gov The use of DMC for the O-methylation of phenols is a well-established green process that can be applied to the synthesis of this compound. researchgate.net

The choice of solvent is also critical. Ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([Bmim]BF₄), have been used as environmentally benign reaction media for tandem deprotection and SNAr reactions of aryl methanesulfonates to produce unsymmetrical diaryl ethers. mdpi.com These solvents are non-volatile and can often be recycled, reducing the environmental impact of the process.

Table 2: Comparison of Traditional and Sustainable Synthetic Methods for Aryl Sulfonates

| Method | Reagents/Conditions | Advantages | Disadvantages |

| Traditional Sulfonylation | Sulfonyl chlorides, base (e.g., pyridine) | Well-established, high yields | Use of hazardous sulfonyl chlorides, formation of salt waste |

| Electrochemical Synthesis | Phenols, sodium sulfinates, electricity | Metal-free, oxidant-free, mild conditions. sioc-journal.cn | Requires specialized electrochemical setup |

| Ultrasound-Assisted Synthesis | Sodium sulfinates, N-hydroxyphthalimide, I₂, ultrasound | Rapid (minutes), ambient temperature, energy-efficient. benthamdirect.com | May not be suitable for all substrates |

| Tandem Deprotection/SNAr | Aryl methanesulfonates, aryl halides, K₃PO₄, ionic liquid | Environmentally benign solvent, direct use of latent phenols. mdpi.com | Requires activated aryl halides |

These sustainable approaches not only reduce the environmental footprint of chemical manufacturing but also often lead to simpler procedures and improved safety profiles.

Exploration of Unconventional Reactivity Patterns and Novel Synthetic Applications

Beyond its traditional role as a protecting group or a simple leaving group, the methanesulfonate moiety in compounds like this compound is being exploited in a variety of novel and unconventional chemical transformations.

Aryl sulfonates, including mesylates, are recognized as versatile electrophiles in transition metal-catalyzed cross-coupling reactions, serving as valuable alternatives to aryl halides. researchgate.netresearchgate.net They have been successfully employed in Suzuki, Hiyama, and Sonogashira coupling reactions to form C-C bonds. patsnap.com This reactivity allows for the construction of complex molecular architectures from readily available phenols.

One unconventional application is the use of aryl methanesulfonates as "latent phenols". mdpi.com This strategy involves the in situ deprotection of the mesyl group to generate a phenoxide, which then participates in a subsequent reaction, such as a nucleophilic aromatic substitution (SNAr), to form diaryl ethers. mdpi.comresearchgate.net This tandem approach streamlines synthetic sequences by avoiding separate deprotection and purification steps.

Recent research has also uncovered novel reactivity patterns. For instance, carbanions derived from sulfonyl halides and activated sulfonates can participate in olefination reactions with carbonyl compounds. arkat-usa.org This process mimics the Horner-Wadsworth-Emmons reaction, proceeding through an aldol-type addition followed by cyclization and fragmentation to form alkenes, offering a new synthetic tool for C=C bond formation. arkat-usa.orgtandfonline.com

Furthermore, the reactivity of the sulfonate group has been harnessed to create new classes of reagents. The synthesis of pyrimidine (B1678525) methanesulfonates has been developed to provide novel electrophilic reagents for use in transition metal-catalyzed coupling reactions, expanding the toolkit for organic synthesis. patsnap.com

Table 3: Novel Synthetic Applications of this compound and Related Aryl Sulfonates

| Application | Description | Key Features |

| Cross-Coupling Reactions | Acts as an electrophile in reactions like Suzuki, Hiyama, and Sonogashira. patsnap.com | Alternative to aryl halides; enables C-C, C-N bond formation. unipv.it |

| Latent Phenols (Tandem Reactions) | In situ deprotection to phenoxide followed by SNAr reaction to form diaryl ethers. mdpi.com | Increased efficiency, avoids separate deprotection step. researchgate.net |

| Olefination Reactions | Reacts with carbonyls to form alkenes, mimicking the Horner-Wadsworth-Emmons reaction. arkat-usa.org | Novel pathway for C=C bond formation. tandfonline.com |

| Novel Electrophilic Reagents | Used to synthesize new reactive partners, such as pyrimidine methanesulfonates, for coupling reactions. patsnap.com | Expands the scope of available building blocks for synthesis. |

The exploration of these unconventional reactivity patterns continues to broaden the synthetic utility of this compound, establishing it as a highly versatile building block in modern organic chemistry.

Interdisciplinary Research with Broader Chemical Systems

The unique properties of the methanesulfonate group have positioned this compound and its analogs at the intersection of several scientific disciplines, fostering interdisciplinary research in medicinal chemistry, materials science, and organometallic chemistry.

In medicinal chemistry , the methanesulfonate group is a key structural feature in numerous bioactive molecules. It can act as an excellent leaving group in the synthesis of complex pharmaceutical agents or be an integral part of the final drug structure. smolecule.com For example, aryl sulfonates are precursors in the synthesis of drugs like Raloxifene, a selective estrogen receptor modulator. smolecule.com Sulfonamide derivatives, which can be synthesized from precursors like 2-[(methylsulfonyl)amino]phenyl methanesulfonate, are crucial in the development of protease inhibitors and antibiotics. vulcanchem.com The compound [3-[(1S)-1-(dimethylamino)ethyl]phenyl] methanesulfonate serves as an important intermediate in the synthesis of various pharmaceutically active compounds. evitachem.com

In materials science , aryl sulfonates are valuable components in the design of functional materials. Their thermal stability and specific electronic properties make them suitable for incorporation into polymers and other advanced materials. eucysleiden2022.eu Research has shown that aryl sulfonate anions can be used to stabilize novel aromatic triangular palladium clusters. rsc.org These organometallic complexes exhibit interesting photophysical properties and have potential applications in catalysis and the functionalization of macromolecules, bridging organic synthesis with materials and coordination chemistry. rsc.org

Furthermore, methanesulfonic acid (MSA), the parent acid of methanesulfonates, is finding applications in clean technologies and extractive metallurgy. rsc.org MSA-based electrolytes are being explored for use in redox flow batteries and in the recycling of lithium-ion batteries, highlighting a connection to sustainable energy systems. rsc.org The study of N-aryl hydroxamic acid methanesulfonates has led to the synthesis of novel organic molecules with potential applications in pharmacochemistry, biochemistry, and catalysis. eucysleiden2022.eu This interdisciplinary scope ensures that research into this compound will continue to yield discoveries with broad scientific and technological impact.

Q & A

Q. What are the established synthesis protocols for methyl phenylmethanesulfonate, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via nucleophilic substitution reactions, where methanesulfonyl chloride reacts with methylbenzyl alcohol under controlled conditions. Key factors include temperature (optimally 0-5°C to minimize side reactions), solvent choice (e.g., dichloromethane for solubility), and stoichiometric ratios. Purity is assessed using HPLC or GC-MS, with yields averaging 70-85% under inert atmospheres .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Due to its alkylating properties, strict PPE (gloves, lab coat, goggles) and fume hood use are mandatory. Skin contact requires immediate washing with soap and water; eye exposure necessitates 15-minute flushing with saline . Storage should be in airtight containers at 2-8°C to prevent degradation, with regular SDS updates as per regulatory guidelines .

Q. Which analytical methods are most reliable for quantifying this compound in reaction mixtures?

Reverse-phase HPLC with UV detection (λ = 254 nm) is standard, using a C18 column and acetonitrile/water mobile phase. GC-MS with electron ionization (EI) provides complementary structural confirmation. Calibration curves must be validated against certified reference materials to ensure ±2% accuracy .

Advanced Research Questions

Q. How do solvent polarity and temperature variations affect the reaction kinetics of this compound in alkylation reactions?

Kinetic studies show polar aprotic solvents (e.g., DMF) accelerate reaction rates due to enhanced stabilization of transition states. Arrhenius plots reveal activation energies of ~45 kJ/mol, with a 10°C increase doubling reaction rates. Competing hydrolysis becomes significant above 40°C, requiring real-time monitoring via in-situ FTIR .

Q. What mechanisms explain discrepancies in reported toxicity profiles of this compound across in vitro studies?

Variations in cell line sensitivity (e.g., HeLa vs. HEK293), exposure duration, and metabolite interference (e.g., sulfone derivatives) contribute to conflicting data. Dose-response curves should be normalized to cell viability assays (MTT/XTT) and validated with LC-MS metabolomics to identify reactive intermediates .

Q. How can computational modeling predict the stability of this compound under varying pH and oxidative conditions?

Density Functional Theory (DFT) simulations at the B3LYP/6-31G* level model hydrolysis pathways, showing rapid degradation at pH >9 via nucleophilic attack. Oxidative stability assays (e.g., H2O2 exposure) correlate with computed bond dissociation energies (C-S bond: ~290 kJ/mol), guiding storage and handling protocols .

Methodological Considerations

Q. What strategies resolve conflicting NMR data when characterizing this compound derivatives?

Signal splitting in ¹H NMR (e.g., diastereotopic protons) requires high-field instruments (≥500 MHz) and decoupling techniques. 2D experiments (COSY, HSQC) clarify coupling patterns, while ¹³C DEPT-135 distinguishes CH2/CH3 groups. Contradictions often arise from residual solvents; deuterated solvent purity must exceed 99.9% .

Q. How should researchers design controlled experiments to isolate the effects of this compound in multi-step syntheses?

Use blocking groups (e.g., tert-butoxycarbonyl) to protect reactive sites and phase-transfer catalysts (e.g., tetrabutylammonium bromide) to compartmentalize reactions. Fractional factorial designs (e.g., Taguchi method) optimize variables like catalyst loading and reaction time while minimizing confounding factors .

Data Presentation & Validation

Q. What statistical approaches are recommended for validating this compound bioactivity data in high-throughput screens?

Apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to account for multiple comparisons. Replicate experiments (n ≥ 3) and report 95% confidence intervals. Heatmaps and PCA reduce dimensionality, highlighting clusters of significant activity .

Q. How can researchers ensure reproducibility when publishing this compound studies?

Adhere to FAIR principles: Provide raw spectral data (NMR, MS) in public repositories (e.g., ChemSpider), and document synthetic procedures with step-by-step videos or interactive notebooks. Cross-validate results with independent labs using blinded samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products